5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine
Overview
Description
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- is a heterocyclic compound that features a seven-membered azepine ring fused to a thiophene ring
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine is the Arginine Vasopressin (AVP) receptor . AVP receptors play a crucial role in maintaining water balance in the body and regulating blood pressure .
Mode of Action
This compound acts as an antagonist to the AVP receptors . It binds to these receptors and inhibits the action of AVP, thereby affecting the physiological processes controlled by AVP .
Biochemical Pathways
The compound affects the vasopressin-regulated water reabsorption pathway . By antagonizing the AVP receptors, it inhibits the reabsorption of water in the kidneys, leading to increased urine production . This can help in conditions where water retention is a problem, such as in certain heart and kidney diseases .
Pharmacokinetics
It has also been shown to have a long duration of action, making it suitable for clinical studies .
Result of Action
The antagonism of AVP receptors by this compound results in a decrease in water reabsorption in the kidneys, leading to increased urine production . This can help in managing conditions associated with water retention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- typically involves the annulation of an azepine ring to a thiophene ring. One common method includes the Rhodium (III)-catalyzed reaction of amides of hetarylcaboxylic acids with methylenecyclopropanes, which proceeds via C–H bond activation and cycloaddition . Another approach involves the ring expansion reaction of carboannulated thiophene ketoxime using AlHCl2 (LiAlH4–AlCl3, 1:3) in cyclopentylmethyl ether .
Industrial Production Methods
Industrial production methods for 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it a candidate for use in materials science, including the development of novel polymers and electronic materials.
Comparison with Similar Compounds
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- can be compared with other similar compounds, such as:
4H-Thieno[3,2-b]azepine: This compound features a different fusion pattern of the thiophene and azepine rings, leading to distinct chemical and biological properties.
Pyrrolo[1,2-a]azepines: These compounds have a pyrrole ring fused to an azepine ring and exhibit different reactivity and biological activities.
Furo[2,3-d]azepines: The fusion of a furan ring to an azepine ring results in unique properties compared to thienoazepines.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-4-9-5-2-8-7(1)3-6-10-8/h3,6,9H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPMBVNRFXPRCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467814 | |
Record name | 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102997-01-3 | |
Record name | 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H,8H-thieno[2,3-d]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.